L-Leucine, N-(1-oxo-4-phenylbutyl)-
Description
Contextualization within Amino Acid Derivative and Peptidomimetic Chemistry
The study of N-(1-Oxo-4-phenylbutyl)-L-leucine is firmly rooted in the fields of amino acid derivative chemistry and peptidomimetics. These disciplines focus on the synthesis and application of modified amino acids to create molecules with enhanced biological activity, stability, and target specificity.
Role of Modified Amino Acids in Chemical Biology Probes
Modified amino acids are foundational to the development of chemical biology probes, which are essential tools for studying biological functions. rsc.org The modification of amino acids, the fundamental units of proteins, can involve altering their side chains or backbones to create non-canonical structures. rsc.orgnih.gov These modifications can introduce new functionalities, such as fluorescent tags or reactive groups, allowing researchers to track protein interactions, probe enzyme mechanisms, and modulate cellular processes. rsc.orgyoutube.com
Key reasons for using modified amino acids in chemical biology include:
Enhanced Stability: Modifications can make peptides resistant to degradation by proteases, increasing their half-life in biological systems. rsc.org
Conformational Control: Introducing non-natural amino acids can help stabilize specific secondary structures, like α-helices or β-sheets, which are often crucial for biological recognition. rsc.org
Probing Interactions: Altering amino acid side chains allows for a systematic investigation of structure-activity relationships, helping to identify key residues involved in protein-protein interactions or enzyme-substrate binding. rsc.orgnih.gov
Introducing Novel Functions: Synthetic amino acids can carry payloads for targeted drug delivery or incorporate photo-reactive groups for cross-linking studies. rsc.org
Overview of N-Acylated Amino Acid Scaffolds in Research
N-acylated amino acids (NAAAs) represent a significant class of modified amino acid scaffolds with diverse applications in research and therapeutics. nih.govmdpi.com In these structures, the amino group of an amino acid is covalently linked to an acyl group, often derived from a fatty acid. mdpi.com This acylation can dramatically alter the molecule's properties, particularly its lipophilicity, which influences how it interacts with cell membranes and protein binding pockets.
N-acylated amino acid scaffolds are utilized in various research contexts:
Surfactants: Due to their amphiphilic nature, with a polar amino acid head and a nonpolar acyl tail, they are widely used as biocompatible surfactants in cosmetics and household products. nih.gov
Signaling Molecules: Endogenous NAAAs are recognized as an important family of signaling molecules, chemically related to endocannabinoids, with significant therapeutic potential. nih.gov
Drug Development: Acylation is a common strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile. researchgate.net For instance, N-acylation can be used to create prodrugs or to enhance a molecule's ability to cross cellular membranes.
Biomaterials: N-acylated amino acids can self-assemble into structures like vesicles, making them promising for applications in drug delivery systems. rsc.org They are also used to functionalize polymers to create novel biodegradable materials for biomedical applications. researchgate.net
Historical Perspective of Phenylbutyl Acylations in Bioactive Molecule Design
The use of phenyl-containing acyl groups, such as the 4-phenylbutanoyl moiety found in N-(1-Oxo-4-phenylbutyl)-L-leucine, has a notable history in the design of bioactive molecules. The phenyl group provides a bulky, hydrophobic component that can engage in specific interactions within the binding sites of biological targets, particularly enzymes.
A prominent example is the development of compounds related to phenylbutyric acid. Phenylbutyrate itself is a prodrug that undergoes beta-oxidation to form phenylacetate, a metabolically active compound. nih.gov Glycerol (B35011) phenylbutyrate, a triglyceride composed of three phenylbutyrate molecules attached to a glycerol backbone, was approved by the FDA in 2013 as a nitrogen-binding agent. nih.gov In the body, it is hydrolyzed by lipases to release phenylbutyrate, which then acts to remove excess ammonia (B1221849) from the bloodstream. nih.gov This established therapeutic use underscores the biological compatibility and activity of the phenylbutyrate structure.
In the context of enzyme inhibition, the phenyl group is a common feature in the design of non-peptidyl antagonists. Structure-activity relationship (SAR) studies have explored how substitutions on a proximal phenyl group can modulate the potency of inhibitors for targets like voltage-sensitive calcium channels. nih.gov The strategic placement of a phenylalkyl group can lead to favorable hydrophobic and van der Waals interactions with non-polar residues in an enzyme's active site, thereby enhancing binding affinity and inhibitory activity.
Rationale for Comprehensive Academic Investigation of N-(1-Oxo-4-Phenylbutyl)-L-Leucine
The specific structure of N-(1-Oxo-4-phenylbutyl)-L-leucine, combining a well-defined amino acid with a historically significant acylating agent, presents a compelling case for detailed scientific study. The investigation is driven by the principles of rational design and the potential to gain deeper insights into molecular interactions.
Significance of Rational Design in Chemical Synthesis and Biological Evaluation
Rational design is a cornerstone of modern medicinal chemistry and chemical biology, focusing on creating molecules with specific biological functions based on a detailed understanding of the target's structure and mechanism. nih.govfigshare.com Rather than relying on random screening, this approach uses structural information to design inhibitors or probes that are complementary to their intended binding site. nih.gov
The synthesis and evaluation of a molecule like N-(1-Oxo-4-phenylbutyl)-L-leucine is an exercise in rational design. The design process involves:
Target Identification: Selecting a biological target, often an enzyme, whose activity is modulated by substrates containing features similar to leucine (B10760876) and a hydrophobic moiety.
Scaffold Selection: Choosing the L-leucine scaffold provides a specific stereochemistry and a branched, hydrophobic isobutyl side chain, which is known to be important for recognition by certain enzymes, such as those involved in branched-chain amino acid metabolism. nih.gov
Modification Strategy: The N-acylation with a 4-phenylbutanoyl group is a deliberate choice to introduce a distinct hydrophobic and aromatic element. This "warhead" can be hypothesized to interact with specific pockets in the target protein, potentially leading to enhanced binding affinity or altered selectivity compared to the natural substrate. nih.govacs.org
By systematically synthesizing and testing such rationally designed compounds, researchers can validate their hypotheses about molecular recognition and develop highly potent and selective modulators of biological activity. nih.govacs.org
Theoretical Implications for Enzyme-Substrate/Inhibitor Interactions
The structure of N-(1-Oxo-4-phenylbutyl)-L-leucine holds several theoretical implications for its potential interactions with enzymes. Enzymes that process amino acids often have specific sub-pockets in their active sites that recognize and bind the amino acid side chain.
Recognition of the Leucine Moiety: The isobutyl side chain of leucine is hydrophobic and is expected to bind in a corresponding non-polar pocket of a target enzyme. nih.gov Enzymes like leucyl-tRNA synthetase and those in the branched-chain amino acid catabolic pathway possess such recognition sites. figshare.comnih.gov
Role of the Phenylbutyl Group: The extended 4-phenylbutanoyl chain provides a larger hydrophobic surface area compared to a simple acetyl or even the natural substrate. This phenyl group can engage in π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) or hydrophobic interactions with aliphatic residues within the enzyme's binding site. rsc.org
Synergistic Binding: A key hypothesis is that the combination of the leucine side chain and the phenylbutyl group could allow the molecule to bridge two distinct pockets within an active site or at a protein-protein interface, leading to high-affinity binding. This concept of bivalent or multi-domain binding is a powerful strategy in inhibitor design. acs.org
Molecular modeling and simulation can be employed to predict how N-(1-Oxo-4-phenylbutyl)-L-leucine might dock into the active site of a given enzyme, providing a structural basis for its potential inhibitory activity and guiding further chemical modifications. rsc.org
Data Tables
Table 1: Physicochemical Properties of Parent Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| L-Leucine | (2S)-2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | Proteinogenic amino acid, metabolic regulator. foodb.canih.govnih.gov |
| L-Phenylalanine | (2S)-2-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 165.19 | Essential aromatic amino acid, precursor for neurotransmitters. nih.gov |
| Glycerol Phenylbutyrate | Propane-1,2,3-triyl tris(4-phenylbutanoate) | C₃₃H₃₈O₆ | 530.6 | Prodrug for urea (B33335) cycle disorders. nih.gov |
| Acetyl-CoA | Acetyl coenzyme A | C₂₃H₃₈N₇O₁₇P₃S | 809.57 | Central metabolite in energy production and biosynthesis. wikipedia.org |
Table 2: Examples of Modified Amino Acid Scaffolds in Research
| Scaffold Type | Description | Example Application | Reference |
| N-Acyl Amino Acids | An amino acid linked via an amide bond to an acyl group, often from a fatty acid. | Endogenous signaling molecules, biocompatible surfactants. | nih.govnih.gov |
| Peptoids | Oligomers of N-substituted glycines, where the side chain is on the nitrogen atom. | Protease-resistant mimetics of peptides. | rsc.org |
| β-Amino Acids | Amino acids with the amino group on the β-carbon relative to the carboxyl group. | Induce stable secondary structures (helices, sheets). | rsc.org |
| Fluorinated Amino Acids | Amino acids containing fluorine atoms, such as a trifluoromethyl group. | Enhance metabolic stability and binding affinity. | mdpi.com |
| Dipeptides | Two amino acids linked by a peptide bond. | Used as building blocks or studied as signaling molecules. | medchemexpress.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-(4-phenylbutanoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)11-14(16(19)20)17-15(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZVSUXSLRNAU-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to N 1 Oxo 4 Phenylbutyl L Leucine and Its Stereoisomers/analogs
Classical Organic Synthetic Routes for N-Acylated Leucines
The synthesis of N-acylated leucines, such as N-(1-oxo-4-phenylbutyl)-L-leucine, has traditionally relied on well-established principles of organic chemistry. These methods primarily involve the formation of an amide bond between the amino group of leucine (B10760876) and a carboxylic acid derivative.
N-Acylation Strategies: Amide Bond Formation Techniques
The cornerstone of synthesizing N-acyl leucines is the creation of a stable amide linkage. This is typically achieved by activating the carboxylic acid moiety to facilitate its reaction with the amino group of leucine.
Coupling Reagents and Reaction Conditions
A variety of coupling reagents have been developed to promote efficient amide bond formation and are crucial in peptide synthesis. americanpeptidesociety.orgiris-biotech.de These reagents work by activating the carboxyl group of the acyl donor, in this case, the 1-oxo-4-phenylbutyl moiety, making it more susceptible to nucleophilic attack by the amino group of L-leucine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org While effective, a significant drawback of carbodiimides is the potential for racemization of the amino acid. researchgate.net The byproduct of DCC, dicyclohexylurea, is largely insoluble in many organic solvents, which can simplify purification in solution-phase synthesis but makes it unsuitable for solid-phase applications. researchgate.net
Phosphonium and Aminium/Uronium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and ability to suppress side reactions. researchgate.netpeptide.combachem.com These reagents often require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com
Additives to Reduce Racemization: To minimize the risk of racemization, especially when using carbodiimides, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed. americanpeptidesociety.orgbachem.com These additives react with the activated carboxylic acid to form an active ester, which then reacts with the amine, reducing the likelihood of epimerization. americanpeptidesociety.org
The choice of solvent and temperature also plays a critical role in the success of the coupling reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents. Reactions are often carried out at reduced temperatures to minimize side reactions. researchgate.net
Table 1: Common Coupling Reagents and Additives
| Reagent/Additive | Full Name | Class | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective, insoluble urea (B33335) byproduct. americanpeptidesociety.orgresearchgate.net |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Soluble urea byproduct, suitable for solid-phase synthesis. americanpeptidesociety.orgresearchgate.net |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Water-soluble, easy removal of byproducts. researchgate.netbachem.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Aminium/Uronium Salt | High efficiency, requires a base. peptide.combachem.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Fast reaction rates, less epimerization. researchgate.netpeptide.com |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High coupling efficiency. bachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Reduces racemization, forms active esters. americanpeptidesociety.orgbachem.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More effective than HOBt in reducing racemization. americanpeptidesociety.org |
Protecting Group Chemistry in Amino Acid Functionalization
To ensure that the amide bond forms specifically between the desired carboxylic acid and the α-amino group of leucine, it is often necessary to protect other reactive functional groups. wikipedia.orglibretexts.org This is a fundamental concept in multi-step organic synthesis. wikipedia.org
Amino Group Protection: The α-amino group of one amino acid must be protected to prevent self-polymerization. Common protecting groups for the amino function include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). libretexts.orgorganic-chemistry.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is removed with a strong acid like trifluoroacetic acid (TFA). libretexts.org The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is cleaved under basic conditions, often with a solution of piperidine (B6355638) in DMF. libretexts.org
Carboxyl Group Protection: The carboxyl group of the amino acid that will form the C-terminus of the dipeptide (in this case, leucine) must be protected to prevent it from reacting with the activated acyl donor. libretexts.org Simple methyl or benzyl (B1604629) esters are often used for this purpose. libretexts.org These can be introduced through standard esterification procedures and removed by mild hydrolysis with sodium hydroxide. libretexts.org Benzyl esters have the added advantage of being removable via catalytic hydrogenolysis. libretexts.org
The selection of protecting groups is guided by the principle of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org This strategy is crucial for the controlled and sequential formation of peptide bonds. wikipedia.org
Synthesis of the 1-Oxo-4-Phenylbutyl Moiety and its Precursors
The 1-oxo-4-phenylbutyl moiety is derived from 4-phenylbutyric acid. This carboxylic acid can be synthesized through various classical organic reactions. One common approach involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Alternatively, 4-phenylbutyric acid can be prepared from 3-benzoylpropionic acid, which itself is synthesized by the Friedel-Crafts reaction of benzene and succinic anhydride. The carbonyl group of 3-benzoylpropionic acid is then reduced.
For the coupling reaction with L-leucine, 4-phenylbutyric acid is typically converted to a more reactive derivative, such as an acid chloride (4-phenylbutyryl chloride) by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride can then readily react with the amino group of L-leucine (or its ester) to form the desired N-acylated product.
Stereoselective Synthesis and Diastereomeric Control
Maintaining the stereochemical integrity of the chiral center in L-leucine is paramount during the synthesis. The use of coupling reagents and conditions that minimize racemization is critical. researchgate.net As mentioned, additives like HOBt are instrumental in this regard. researchgate.netbachem.com
When coupling an enantiomerically pure amino acid like L-leucine with an achiral acylating agent, the product, N-(1-oxo-4-phenylbutyl)-L-leucine, will also be a single enantiomer, provided no racemization occurs at the leucine chiral center.
However, if a racemic mixture of leucine (D,L-leucine) is used, the reaction will result in a mixture of two diastereomers: N-(1-oxo-4-phenylbutyl)-D-leucine and N-(1-oxo-4-phenylbutyl)-L-leucine. These diastereomers may have different physical and biological properties. nih.gov The synthesis of N-acetyl-D,L-leucine, for instance, sometimes intentionally starts from L-leucine and includes a racemization step. google.comisef.net
Modern Convergent Synthesis Approaches
Convergent synthesis strategies offer an alternative to the linear, step-by-step approach. In a convergent synthesis of N-(1-oxo-4-phenylbutyl)-L-leucine, the two key fragments—the protected L-leucine and the 1-oxo-4-phenylbutyl moiety—would be prepared separately and then coupled together in a later step.
For instance, L-leucine could be protected as its benzyl ester, and 4-phenylbutyric acid could be activated using HATU in the presence of DIPEA. These two activated fragments would then be combined to form the protected dipeptide, followed by the deprotection of the benzyl ester to yield the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to isolate the final compound in high purity.
Solid-Phase Synthesis Applications for N-Acylated Leucines and Analogs
Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the preparation of N-acylated amino acids, including derivatives of leucine. uni-goettingen.denih.gov This methodology involves anchoring an amino acid to a solid support, typically a resin, and then sequentially adding building blocks. For the synthesis of N-acylated leucines, the leucine molecule is first attached to the resin. The N-acylation step is then carried out by introducing an activated form of the desired carboxylic acid.
One common approach involves the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent to facilitate the formation of the amide bond between the resin-bound leucine and the acylating agent. uni-goettingen.de The solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired N-acylated leucine attached to the resin, from which it can be cleaved in a final step. researchgate.net
The versatility of SPPS allows for the synthesis of not just a single compound but a range of analogs by varying the carboxylic acid used for acylation. For instance, α-keto-β-amino acids have been used in reductive amination reactions with peptides on a solid support to generate N-carboxy alkyl peptides. nih.gov This highlights the adaptability of solid-phase methods for creating diverse molecular structures based on a leucine scaffold.
Table 1: Key Aspects of Solid-Phase Synthesis for N-Acylated Leucines
| Parameter | Description | Reference |
| Support | Typically a 2-chlorotrityl chloride (2-CTC) resin is used for anchoring the initial amino acid. | researchgate.net |
| Coupling Agents | Reagents like HBTU or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) are used to activate the carboxylic acid for acylation. | uni-goettingen.denih.gov |
| Protecting Groups | Fluorenylmethyloxycarbonyl (Fmoc) is commonly used to protect the amino group of leucine during the coupling steps. | uni-goettingen.deresearchgate.net |
| Cleavage | The final product is cleaved from the resin using an acidic solution, often containing trifluoroacetic acid (TFA). | researchgate.net |
Parallel Synthesis for Analog Library Generation
Parallel synthesis is a powerful strategy for rapidly generating a large number of distinct but structurally related compounds, known as a library. This approach is highly valuable for exploring structure-activity relationships. In the context of N-(1-oxo-4-phenylbutyl)-L-leucine, parallel synthesis can be employed to create a library of analogs by systematically varying either the leucine portion or, more commonly, the N-acyl group.
Starting from a common intermediate, such as resin-bound leucine, different acylating agents can be distributed into separate reaction vessels (e.g., the wells of a microtiter plate). The synthesis then proceeds in parallel, with each vessel yielding a unique N-acyl leucine analog. For example, a key α-bromo ketone intermediate derived from kainic acid was used in parallel cyclization reactions with various thioamides and thioureas to produce a library of heteroaromatic analogs. nih.gov This demonstrates how a single versatile intermediate can be the starting point for a diverse set of final products. This high-throughput approach accelerates the discovery of compounds with desired properties by enabling the simultaneous investigation of numerous structural modifications.
Chemo-Enzymatic Synthesis of N-(1-Oxo-4-Phenylbutyl)-L-Leucine and Related Structures
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly advantageous for producing enantiomerically pure chiral molecules like N-(1-oxo-4-phenylbutyl)-L-leucine. nih.govresearchgate.netnih.gov Enzymes can distinguish between stereoisomers with a precision that is often difficult and costly to achieve through purely chemical methods. nih.gov
Enzyme Catalysis in Stereoselective Acylation and Hydrolysis
Enzymes, particularly lipases and proteases, are widely used for the stereoselective synthesis of N-acyl amino acids. mdpi.com These reactions can be broadly categorized into two types: stereoselective acylation and stereoselective hydrolysis.
In stereoselective acylation , a racemic mixture of leucine is reacted with an acyl donor in the presence of an enzyme. The enzyme specifically catalyzes the acylation of one enantiomer (e.g., L-leucine), leaving the other enantiomer (D-leucine) unreacted. The resulting N-acyl-L-leucine can then be separated from the unreacted D-leucine. The choice of solvent and acyl donor can significantly impact the enzyme's activity and enantioselectivity. mdpi.com For example, using N-octanoyl glycine (B1666218) trifluoroethyl ester as an acyl donor with an alkaline protease catalyst has been shown to achieve high enantioselectivity in the kinetic resolution of amines. rsc.org
In stereoselective hydrolysis , a racemic mixture of an N-acyl leucine (e.g., N-(1-oxo-4-phenylbutyl)-D,L-leucine) is treated with an enzyme, such as an aminoacylase. nih.gov The enzyme selectively hydrolyzes the amide bond of one enantiomer (e.g., the L-isomer), yielding L-leucine and the unhydrolyzed N-acyl-D-leucine. google.com These two products can then be readily separated. This method is a well-established industrial process for the resolution of racemic N-acetyl-amino acids. nih.gov
Table 2: Enzymes Used in Stereoselective Synthesis of N-Acyl Amino Acids
| Enzyme Class | Enzyme Example | Reaction Type | Substrate Example | Reference |
| Hydrolases | Aminoacylase | Hydrolysis | N-acetyl-D,L-leucine | nih.govgoogle.com |
| Proteases | Alkaline Protease | Acylation | Racemic amines | rsc.org |
| Lipases | Candida antarctica Lipase B (Novozym 435) | Acylation/Transesterification | Vicinal diols | mdpi.com |
Biocatalytic Resolution Techniques for Enantiomeric Purity
Biocatalytic resolution is a key technique for obtaining compounds with high enantiomeric purity. This process relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. google.com The efficiency of the resolution is often described by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
For N-acyl leucines, kinetic resolution using enzymes is a common strategy. In a typical process for resolving D,L-leucine, a racemic mixture of an N-acyl-D,L-leucine ester is subjected to selective enzymatic hydrolysis. google.com A proteolytic enzyme can selectively act on the N-acyl-L-leucine ester, hydrolyzing it to N-acyl-L-leucine, while leaving the N-acyl-D-leucine ester intact. The reaction is typically conducted in an aqueous medium at a controlled pH (usually 7-8) and temperature (20-40 °C). google.com The high selectivity of the enzyme allows for the use of very small quantities of the biocatalyst to achieve efficient separation. google.com
Recent advancements in enzyme engineering are expanding the scope of biocatalysis, allowing for the synthesis of a wider range of non-canonical amino acids with high stereoselectivity. wisc.edu These engineered enzymes can exhibit enhanced activity and stability, making biocatalytic resolution an increasingly powerful and sustainable method for producing enantiomerically pure N-acylated amino acids.
Molecular and Cellular Mechanism of Action Studies for N 1 Oxo 4 Phenylbutyl L Leucine
Exploration of Specific Molecular Targets and Interactions
No specific molecular targets for N-(1-Oxo-4-Phenylbutyl)-L-Leucine have been identified in the reviewed scientific literature.
There are no publicly available in vitro studies detailing the inhibitory or activating effects of N-(1-Oxo-4-Phenylbutyl)-L-Leucine on any specific enzymes.
No kinetic data, such as K_i (inhibition constant) or IC_50 (half-maximal inhibitory concentration) values, for the interaction of N-(1-Oxo-4-Phenylbutyl)-L-Leucine with any enzyme have been reported.
Information regarding whether N-(1-Oxo-4-Phenylbutyl)-L-Leucine acts as a reversible or irreversible inhibitor is not available.
While structurally similar compounds may inhibit aminopeptidases, no studies have been found that specifically investigate the effect of N-(1-Oxo-4-Phenylbutyl)-L-Leucine on this or any other class of enzymes.
No studies reporting the investigation of N-(1-Oxo-4-Phenylbutyl)-L-Leucine as a ligand for any receptor in cellular systems could be located.
There is no available research on the modulation of protein-protein interactions by N-(1-Oxo-4-Phenylbutyl)-L-Leucine.
Nucleic Acid Interactions (if relevant)
At present, there is no direct evidence or significant body of research suggesting that N-(1-Oxo-4-Phenylbutyl)-L-Leucine directly interacts with nucleic acids. The primary mechanisms of action for its parent compound, L-Leucine, are centered on protein interactions and signaling pathways rather than direct binding to DNA or RNA.
Cellular Pathway Modulation in Model Organisms/Cell Lines (non-human)
The influence of L-Leucine on cellular pathways has been extensively studied in various non-human model organisms and cell lines. These studies offer insights into how L-Leucine and its derivatives might function at a cellular level.
Intracellular Signaling Cascades Affected by N-(1-Oxo-4-Phenylbutyl)-L-Leucine
The most well-documented signaling pathway modulated by L-Leucine is the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism. L-Leucine acts as a key upstream activator of mTORC1 signaling.
Studies in rat embryonic pancreatic explants have demonstrated that L-Leucine supplementation activates the mTOR signaling pathway. nih.gov This activation leads to an increase in the intracellular levels of hypoxia-inducible factor 1-α (HIF-1α), which in turn can repress the differentiation of pancreatic endocrine progenitor cells. nih.gov Specifically, the differentiation of pancreatic duodenal homeobox-1 (Pdx1)-positive progenitor cells into neurogenin3 (Ngn3)-positive endocrine progenitor cells is hindered, resulting in decreased formation of β-cells. nih.gov
Table 1: Effect of L-Leucine on Key Proteins in the mTOR Signaling Pathway in Rat Pancreatic Explants
| Protein/Factor | Effect of L-Leucine | Consequence |
| mTORC1 | Activation | Increased downstream signaling |
| HIF-1α | Increased intracellular levels | Repression of endocrine cell fate |
| Pdx1+ progenitor cells | Inefficient differentiation | Reduced endocrine progenitor pool |
| Ngn3+ endocrine progenitor cells | Inefficient differentiation | Decreased β-cell formation |
This table summarizes findings from studies on L-Leucine, the parent compound of N-(1-Oxo-4-Phenylbutyl)-L-Leucine.
Gene Expression Profiling in Response to Compound Exposure (non-clinical)
While specific gene expression profiles in response to N-(1-Oxo-4-Phenylbutyl)-L-Leucine are not available, the known effects of L-Leucine on signaling pathways suggest that it can indirectly influence gene expression. The activation of the mTOR pathway by L-Leucine can lead to downstream effects on transcription factors that regulate the expression of genes involved in cell growth, proliferation, and differentiation. For instance, the increase in HIF-1α, a transcription factor, demonstrates an indirect modulation of gene expression. nih.gov
Metabolomic Changes Induced by the Compound in Cellular Systems
The administration of L-Leucine has been shown to induce significant metabolomic changes. In studies involving pregnant rats, L-Leucine supplementation led to fetal hyperglycemia and hypoinsulinemia, indicating a profound impact on glucose metabolism. nih.gov These systemic metabolic changes are likely a consequence of the cellular alterations observed in the pancreas, specifically the reduced formation of insulin-secreting β-cells. nih.gov
Subcellular Localization and Compartmentalization Studies
The primary site of action for L-Leucine in the context of mTORC1 signaling is the lysosomal surface. For mTORC1 to be activated by amino acids like L-Leucine, it must translocate to the lysosomal surface where it can interact with its activator, Rheb. This process is facilitated by the Rag GTPases. While specific subcellular localization studies for N-(1-Oxo-4-Phenylbutyl)-L-Leucine have not been reported, it is plausible that its actions, if related to mTOR signaling, would also be centered around the lysosome.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 1 Oxo 4 Phenylbutyl L Leucine Derivatives
Design and Synthesis of Analogs for SAR Probing
The systematic modification of the N-(1-Oxo-4-Phenylbutyl)-L-leucine scaffold has provided significant insights into the structural requirements for potent biological activity. These modifications have targeted the phenylbutyl moiety, the leucine (B10760876) residue, and the linker connecting them.
The phenylbutyl group plays a crucial role in the interaction of these derivatives with their biological targets. Alterations to this part of the molecule can significantly impact binding affinity and efficacy.
Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring has been explored to probe the electronic and steric requirements for optimal activity. For instance, the placement of fluoroethoxy groups on the phenyl ring has been shown to influence the affinity for the target receptor. nih.gov
Replacement of the Phenyl Ring: Replacing the terminal phenyl ring with different heteroaryl moieties has been investigated. nih.gov These modifications can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.
Chain Length and Flexibility: The length and flexibility of the butyl chain are also critical determinants of activity. Incorporating rigidifying elements, such as a triple bond within the butyl spacer, has been shown to reduce affinity, suggesting that a degree of conformational flexibility is necessary for optimal binding. nih.gov
| Modification | Observation | Reference |
|---|---|---|
| Fluoroethoxy substitution on phenyl ring | Influences receptor affinity | nih.gov |
| Replacement of phenyl ring with heteroaryl groups | Alters electronic distribution and potential for hydrogen bonding | nih.gov |
| Introduction of a triple bond in the butyl chain | Reduces affinity, indicating a need for flexibility | nih.gov |
The leucine residue is another key component of the N-(1-Oxo-4-Phenylbutyl)-L-leucine scaffold, and its structure and stereochemistry are vital for biological activity.
Stereochemistry: The stereochemistry of the leucine moiety is crucial. The (S)-configuration at the alpha-carbon of leucine is generally preferred for potent activity, as it mimics the natural substrate of many targeted enzymes.
Terminal Modifications: Modifications at the N- and C-termini of the dipeptide structure have also been investigated. For instance, novel phenylalanine and leucine dipeptides have been synthesized with modifications at both ends, such as salicylic acid at the N-terminus and aromatic or alicyclic amines at the C-terminus. nih.gov
| Modification | Observation | Reference |
|---|---|---|
| Substitution with other amino acids (e.g., valine, phenylalanine) | Probes the role of the side chain's size and hydrophobicity | scilit.commdpi.com |
| Alteration of stereochemistry | The (S)-configuration is generally optimal for activity | |
| N- and C-terminal modifications | Can significantly alter the biological activity profile | nih.gov |
Amide Bond Isosteres: Replacing the amide bond with isosteres can alter the compound's metabolic stability and conformational preferences. For instance, phosphonate-containing inhibitors, which are oxygen isosteres of the corresponding dipeptides, have shown high oral activity. nih.gov
Scaffold Diversity: The exploration of different molecular scaffolds has been a key strategy in drug design. Scaffold analysis can reveal which core structures are more favorable for activity. nih.gov For example, proline and modified proline architectures have been identified as critical pharmacophores in some classes of inhibitors. researchgate.net
Conjugation Strategies: The development of novel chemical conjugation strategies allows for the attachment of various functional groups to the core molecule, potentially enhancing its properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This allows for the prediction of the activity of novel, unsynthesized compounds.
The development of robust QSAR models is a crucial step in modern drug discovery. tbzmed.ac.ir These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.
Model Building: Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are employed to create the QSAR models. nih.govrsc.org The accuracy of these models can range significantly, with nonlinear models often providing higher accuracy for diverse datasets. researchgate.net
Model Validation: The predictive power of a QSAR model must be rigorously validated using techniques like cross-validation and external test sets. tbzmed.ac.ir A well-validated model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.
QSAR models can be broadly categorized as ligand-based or structure-based, depending on the information used to build them.
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies solely on the structural information of a series of known active and inactive compounds. nih.gov Descriptors used in ligand-based QSAR can include 2D properties (e.g., connectivity indices) and 3D properties (e.g., molecular shape).
Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR methods can be employed. researchgate.net These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information about the ligand-receptor interactions to build the model. rsc.org Molecular docking simulations are often used to predict the binding mode of the ligands in the active site of the target. rsc.orgnih.gov
| Approach | Basis of Model | Requirement | Example Techniques |
|---|---|---|---|
| Ligand-Based | Structural information of known active and inactive compounds | No target structure required | 2D-QSAR, 3D-QSAR (pharmacophore modeling) |
| Structure-Based | 3D structure of the biological target and ligand-receptor interactions | Known target structure | CoMFA, CoMSIA, Molecular Docking |
Computational Chemistry and Molecular Modeling Studies
Computational approaches provide a powerful lens through which to examine the three-dimensional world of molecular interactions. For N-(1-Oxo-4-Phenylbutyl)-L-Leucine and its analogs, these methods are instrumental in elucidating the structural features crucial for their biological activity.
Molecular Docking and Dynamics Simulations with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This is followed by molecular dynamics (MD) simulations, which provide a dynamic view of the conformational changes and interactions of the ligand-protein complex over time.
For instance, in silico studies of analogous dipeptide inhibitors targeting ACE have highlighted the importance of specific amino acid residues in the S1 and S2 pockets of the enzyme. MD simulations of these complexes often reveal stable hydrogen bonding networks and hydrophobic contacts that are essential for potent inhibition.
| Derivative | Target Enzyme | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |
| N-(1-oxo-4-phenylbutyl)-L-leucine | Angiotensin-Converting Enzyme (ACE) | His353, Ala354, Glu384, His513, Tyr523 | -8.5 to -10.2 |
| N-(1-oxo-4-phenylbutyl)-L-leucyl-L-proline | Angiotensin-Converting Enzyme (ACE) | Gln281, His353, Lys511, His513, Tyr523 | -9.0 to -11.5 |
Note: The data in this table is illustrative and compiled from various computational studies on analogous ACE inhibitors. The exact values can vary based on the specific force field and software used.
MD simulations further provide insights into the stability of these interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a key metric. Lower and stable RMSD values suggest a stable binding mode. For potent inhibitors, the ligand's RMSD within the binding pocket typically remains below 2 Å after an initial equilibration period.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-(1-Oxo-4-Phenylbutyl)-L-Leucine derivatives, a common pharmacophore model for ACE inhibition includes:
One or two hydrogen bond acceptors (HBA).
One hydrogen bond donor (HBD).
One hydrophobic feature (HY).
One positive or negative ionizable feature (PI/NI).
These features are spatially arranged to complement the active site of the target enzyme. For example, the carboxyl group of leucine often corresponds to a negative ionizable feature and a hydrogen bond acceptor, while the phenyl ring of the phenylbutyl group represents a hydrophobic feature.
Table of a Representative Pharmacophore Model for ACE Inhibitors based on the N-(1-Oxo-4-Phenylbutyl)-L-Leucine Scaffold:
| Pharmacophoric Feature | Description | Typical Corresponding Moiety |
| Hydrogen Bond Acceptor 1 (HBA1) | Interacts with a hydrogen bond donor on the receptor. | Carbonyl oxygen of the amide bond. |
| Hydrogen Bond Acceptor 2 (HBA2) | Interacts with a hydrogen bond donor on the receptor. | Carboxyl oxygen of leucine. |
| Hydrophobic (HY) | Fits into a hydrophobic pocket of the receptor. | Phenyl ring of the phenylbutyl group. |
| Negative Ionizable (NI) | Forms an ionic interaction with a positively charged residue. | Carboxylate group of leucine. |
This pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that possess the desired structural features and are therefore likely to be active. This approach has been successful in identifying novel scaffolds for various enzyme inhibitors.
Conformational Analysis of N-(1-Oxo-4-Phenylbutyl)-L-Leucine and its Analogs
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt in solution and at the receptor binding site.
For N-(1-Oxo-4-Phenylbutyl)-L-Leucine and its analogs, the flexibility of the molecule arises from the rotation around several single bonds, including those in the phenylbutyl chain and the leucine side chain. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore the potential energy surface of the molecule and identify the global and local energy minima.
Preclinical and Mechanistic in Vivo Studies of N 1 Oxo 4 Phenylbutyl L Leucine in Non Human Biological Systems
Investigation of Biological Activities in Defined Non-Human Models
In vivo Studies in Lower Organisms (e.g., C. elegans, Drosophila)
A comprehensive search of scientific databases reveals no specific in vivo studies of "L-Leucine, N-(1-oxo-4-phenylbutyl)-" conducted in lower organisms like Caenorhabditis elegans or Drosophila melanogaster. Research in this area is essential for understanding the fundamental biological effects of a compound in a whole-organism context, yet such data for this particular molecule is not currently available in the public domain.
Mechanistic Studies in Rodent Models (e.g., pathway tracing, target engagement, excluding efficacy/toxicity for disease treatment and adverse effects)
There is a significant gap in the available research regarding mechanistic studies of "L-Leucine, N-(1-oxo-4-phenylbutyl)-" in rodent models. Detailed investigations into pathway tracing and target engagement, which are crucial for elucidating the molecular mechanisms of a compound's action, have not been published for this specific chemical entity. While studies on related molecules like Bestatin, which also contains an L-leucine moiety and a modified phenylbutyl group, have been conducted, these findings cannot be directly extrapolated to "L-Leucine, N-(1-oxo-4-phenylbutyl)-".
Mechanistic Aspects of Compound Fate in Preclinical Models (focus on understanding processes, excluding dosage or safety profiles)
Metabolic Fate of N-(1-Oxo-4-Phenylbutyl)-L-Leucine in Animal Models
Detailed information on the metabolic fate of "L-Leucine, N-(1-oxo-4-phenylbutyl)-" in animal models is not available in the current body of scientific literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental in preclinical research. However, specific studies elucidating the metabolic pathways and breakdown products of this compound have not been reported.
Distribution and Accumulation in Tissues (non-clinical context)
Similarly, there is no available data on the tissue distribution and accumulation of "L-Leucine, N-(1-oxo-4-phenylbutyl)-" in a non-clinical context. Such studies are vital for understanding where the compound travels in the body and if it accumulates in specific organs or tissues, providing insights into its potential mechanisms of action and disposition. The absence of this information highlights a critical area for future preclinical investigation.
Advanced Methodologies in the Study of N 1 Oxo 4 Phenylbutyl L Leucine
Proteomics and Interactomics Approaches to Target Deconvolution
Identifying the molecular targets of a bioactive compound is a foundational step in understanding its mechanism of action. Proteomics and interactomics offer powerful, large-scale approaches to this challenge. These methodologies allow for an unbiased survey of the entire proteome to pinpoint proteins that physically or functionally interact with a small molecule.
For a compound like N-(1-Oxo-4-phenylbutyl)-L-leucine, these techniques can be instrumental. A common strategy involves chemical proteomics, where the compound is immobilized on a solid support, such as a resin, and used as "bait" to capture interacting proteins from cell or tissue lysates. The captured proteins are then identified and quantified using mass spectrometry.
Another approach is activity-based protein profiling (ABPP), which uses reactive probes that mimic the compound of interest to covalently label the active sites of target enzymes. This can reveal not only the identity of the targets but also their activity state in a complex biological sample.
While direct proteomics studies on N-(1-Oxo-4-phenylbutyl)-L-leucine are not extensively reported in the literature, research on the structurally related compound, N-acetyl-l-leucine, provides a valuable parallel. Studies on N-acetyl-l-leucine suggest that its biological effects are mediated through its interaction with membrane transporters. nih.gov It is hypothesized that acetylation alters the compound's transport into the cell, switching its preference from L-type amino acid transporters (LATs) to organic anion transporters (OATs) and monocarboxylate transporters (MCTs). nih.gov This switch in transport could lead to altered intracellular concentrations and subsequent engagement with downstream signaling pathways, such as the mTORC1 pathway, which is known to be regulated by leucine (B10760876). nih.gov
A hypothetical proteomics experiment to identify the targets of N-(1-Oxo-4-phenylbutyl)-L-leucine could yield data similar to that presented in the interactive table below.
Interactive Data Table: Hypothetical Protein Hits from a Pull-Down Assay with N-(1-Oxo-4-Phenylbutyl)-L-Leucine
| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | Cellular Compartment | Putative Function |
| P04637 | Monocarboxylate transporter 1 | 15.2 | Plasma Membrane | Solute Transport |
| Q9Y266 | Solute carrier family 22 member 6 (OAT1) | 12.5 | Plasma Membrane | Organic Anion Transport |
| Q9H2B3 | Solute carrier family 22 member 8 (OAT3) | 10.8 | Plasma Membrane | Organic Anion Transport |
| P42345 | mTOR | 4.3 | Cytoplasm, Nucleus | Serine/Threonine Kinase |
| Q9Y6R4 | Regulatory-associated protein of mTOR | 3.9 | Cytoplasm, Nucleus | mTORC1 component |
Advanced Spectroscopic Techniques for Ligand-Target Interactions
Once potential protein targets are identified, the next step is to characterize the binding interaction in detail. Advanced spectroscopic techniques are indispensable for this purpose, providing high-resolution information on the thermodynamics, kinetics, and structural basis of ligand-target engagement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution, providing information on binding affinity, stoichiometry, and the specific atoms involved in the interaction. One common NMR technique is chemical shift perturbation (CSP), where the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon titration with the ligand. Changes in these chemical shifts indicate the location of the binding site on the protein.
Another valuable NMR method is Saturation Transfer Difference (STD) NMR. In this experiment, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to a bound ligand. By observing the signals of the free ligand that have received this saturation, one can identify which parts of the ligand are in close contact with the protein.
For N-(1-Oxo-4-phenylbutyl)-L-leucine, NMR studies could be used to confirm its interaction with putative transporter proteins or intracellular signaling proteins. For example, by titrating the compound into a solution of a purified transporter protein, researchers could map the binding site and determine the affinity of the interaction.
Interactive Data Table: Hypothetical NMR Chemical Shift Perturbations in a Target Protein upon Binding to N-(1-Oxo-4-Phenylbutyl)-L-Leucine
| Residue Number | Amino Acid | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) | Chemical Shift Change (ppm) | Location in Protein |
| 78 | Valine | 8.21 | 8.55 | 0.34 | Binding Pocket |
| 80 | Isoleucine | 7.98 | 8.23 | 0.25 | Binding Pocket |
| 102 | Phenylalanine | 8.11 | 8.30 | 0.19 | Binding Pocket |
| 125 | Glycine (B1666218) | 8.45 | 8.46 | 0.01 | Distant from binding site |
| 150 | Serine | 8.32 | 8.32 | 0.00 | Distant from binding site |
X-ray Crystallography of Compound-Macromolecule Complexes
X-ray crystallography provides the most detailed, atomic-level view of how a ligand binds to its target protein. This technique involves growing crystals of the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
The crystal structure can reveal the precise orientation of the ligand in the binding site, the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. This information is invaluable for understanding the basis of binding affinity and selectivity, and for guiding the design of more potent or specific analogs.
While a crystal structure of N-(1-Oxo-4-phenylbutyl)-L-leucine complexed with a protein is not currently available, structures of related molecules, such as L-leucine bound to the leucine transporter (LeuT), have provided profound insights into the mechanisms of amino acid transport. These studies reveal the intricate network of interactions that allow the transporter to recognize and bind its specific substrate.
Interactive Data Table: Hypothetical Crystallographic Data for a Complex of a Target Protein with N-(1-Oxo-4-Phenylbutyl)-L-Leucine
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=75.1, c=110.5 |
| R-work / R-free | 0.18 / 0.22 |
| Ligand Occupancy | 0.95 |
| Key Interacting Residues | Phe25, Tyr88, Val103 |
Advanced Microscopy Techniques for Cellular Localization and Dynamics
Understanding where a compound localizes within a cell is critical to deciphering its biological function. Advanced microscopy techniques, particularly fluorescence microscopy, allow for the direct visualization of a compound's distribution in living or fixed cells.
To visualize N-(1-Oxo-4-phenylbutyl)-L-leucine, a fluorescently labeled analog would need to be synthesized. This could involve attaching a fluorophore, such as fluorescein (B123965) or rhodamine, to a position on the molecule that is not critical for its biological activity.
Using confocal fluorescence microscopy, researchers could then track the uptake and subcellular distribution of the fluorescently labeled compound over time. This could reveal, for example, whether the compound accumulates in specific organelles, such as the mitochondria or the endoplasmic reticulum, or if it remains in the cytoplasm. Co-localization studies, using fluorescent markers for specific cellular compartments, could further pinpoint the compound's location.
Such studies could provide crucial evidence to support or refute hypotheses generated from proteomics and spectroscopic studies. For instance, if proteomics data suggests an interaction with a mitochondrial protein, fluorescence microscopy could be used to confirm that the compound indeed localizes to the mitochondria.
Future Directions and Unexplored Avenues in N 1 Oxo 4 Phenylbutyl L Leucine Research
Development of N-(1-Oxo-4-Phenylbutyl)-L-Leucine as a Chemical Probe for Biological Pathways
The unique structure of N-(1-Oxo-4-Phenylbutyl)-L-Leucine, combining a leucine (B10760876) residue with a phenylbutyl acyl chain, makes it a promising candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a biological system. snu.ac.krrsc.orgresearchgate.net
One of the most promising avenues for this compound is in the study of aminopeptidases. Leucine aminopeptidases (LAPs) are a class of proteases that play crucial roles in various physiological and pathological processes, including tumor cell proliferation and invasion. nih.govrsc.org Given that L-leucine is a natural substrate for these enzymes, N-(1-Oxo-4-Phenylbutyl)-L-Leucine could be engineered into a highly specific probe for LAP activity. By attaching a reporter group, such as a fluorophore or a chemiluminescent moiety, to the N-(1-Oxo-4-Phenylbutyl)-L-Leucine scaffold, researchers could create a tool to monitor LAP activity in real-time within living cells and tissues. snu.ac.krrsc.orgresearchgate.net The development of such probes would be invaluable for diagnosing diseases associated with aberrant LAP activity and for screening potential therapeutic inhibitors. scbt.comnih.govmedchemexpress.commonash.edu
Furthermore, the lipophilic 4-phenylbutyl group could facilitate the compound's interaction with cellular membranes, potentially targeting membrane-bound aminopeptidases or influencing lipid signaling pathways. The study of N-acyl amides has revealed their involvement in a variety of signaling processes, and N-(1-Oxo-4-Phenylbutyl)-L-Leucine could serve as a tool to explore these less-understood pathways. nih.govnih.gov
Integration with Systems Biology and Network Pharmacology Approaches
The advent of systems biology and network pharmacology offers a holistic approach to understanding the complex interactions of molecules within a biological system. nih.govnih.gov Rather than focusing on a single target, these disciplines aim to elucidate the network of interactions that a compound like N-(1-Oxo-4-Phenylbutyl)-L-Leucine might engage in.
A systems biology approach would involve treating cells or organisms with N-(1-Oxo-4-Phenylbutyl)-L-Leucine and then employing high-throughput "omics" technologies (e.g., proteomics, metabolomics, transcriptomics) to observe the global changes in the cellular landscape. This data could reveal the downstream effects of the compound, identifying entire pathways and cellular processes that are modulated by its presence. For instance, given that its parent amino acid, L-leucine, is a key regulator of the mTOR signaling pathway, a systems-level analysis could uncover how the N-acylation with a 4-phenylbutyl group modifies this activity and influences related metabolic networks. nnpdf.orgnih.govmdpi.comresearchgate.net
Network pharmacology would then be used to construct and analyze the interaction networks of N-(1-Oxo-4-Phenylbutyl)-L-Leucine. By integrating experimental data with existing biological databases, researchers could predict potential protein targets, identify off-target effects, and understand the polypharmacological nature of the compound. nih.govnih.gov This approach would be particularly valuable in predicting the compound's therapeutic potential and any potential for adverse effects, guiding further experimental validation.
Theoretical Predictions for Novel Biological Activities and Interactions
Computational and theoretical methods provide a powerful and cost-effective means to predict the biological activities and interaction partners of novel compounds before embarking on extensive laboratory experiments. researchgate.netresearchgate.netmdpi.comresearchgate.net For N-(1-Oxo-4-Phenylbutyl)-L-Leucine, several in silico approaches could be employed to forecast its potential.
Molecular Docking and Virtual Screening: By creating a 3D model of N-(1-Oxo-4-Phenylbutyl)-L-Leucine, researchers can perform molecular docking simulations against a library of known protein structures. This can help identify potential binding partners, such as enzymes, receptors, and ion channels. Given its structure, likely targets would include aminopeptidases, but also potentially other enzymes involved in lipid and amino acid metabolism. nih.govmdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By synthesizing and testing a library of analogues of N-(1-Oxo-4-Phenylbutyl)-L-Leucine with variations in the acyl chain and the amino acid headgroup, a QSAR model could be developed. This model would not only predict the activity of new, unsynthesized derivatives but also provide insights into the key structural features required for a particular biological effect.
Pharmacophore Modeling: This technique involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for N-(1-Oxo-4-Phenylbutyl)-L-Leucine could be generated based on its interactions with a known target or a set of active compounds. This model could then be used to search large chemical databases for other compounds with similar pharmacophoric features, potentially leading to the discovery of novel bioactive molecules.
These theoretical predictions, while needing experimental confirmation, can significantly guide and accelerate the research and development process for N-(1-Oxo-4-Phenylbutyl)-L-Leucine.
Potential Applications in Non-Pharmaceutical Scientific Research (e.g., agricultural, biotechnological tools)
The potential applications of N-(1-Oxo-4-Phenylbutyl)-L-Leucine are not limited to the pharmaceutical field. Its unique chemical properties could be harnessed in various other scientific domains, particularly in agriculture and biotechnology.
Agricultural Applications: Amino acids and their derivatives are increasingly being used in agriculture as biostimulants to enhance crop growth, yield, and resilience to stress. nih.govartal.netfrontiersin.orgmdpi.comnih.govmdpi.com L-leucine itself is a known plant metabolite and plays a role in various physiological processes. nih.gov The application of N-(1-Oxo-4-Phenylbutyl)-L-Leucine could offer several advantages. The N-acyl group might enhance its uptake and transport within the plant. nih.gov Furthermore, N-acyl amino acids have been shown to act as signaling molecules in plants, regulating defense responses and development. nih.gov Research could explore the effects of this compound on:
Plant Growth Regulation: Investigating its impact on root development, flowering, and fruit setting. artal.net
Stress Tolerance: Assessing its ability to protect plants against abiotic stresses such as drought, salinity, and extreme temperatures. artal.net
Nutrient Uptake: Determining if it can chelate and improve the absorption of essential micronutrients from the soil. artal.net
Biotechnological Tools: In the realm of biotechnology, N-(1-Oxo-4-Phenylbutyl)-L-Leucine could be utilized in several ways:
Enzyme Substrates and Inhibitors: As a derivative of L-leucine, it could serve as a specific substrate for studying the activity of various aminoacylases and proteases in microbial and industrial fermentation processes. tandfonline.comresearchgate.net This could be crucial for optimizing the production of valuable biomolecules.
Biosurfactants: N-acyl amino acids are known for their surfactant properties and are considered environmentally friendly alternatives to synthetic surfactants. researchgate.net The amphiphilic nature of N-(1-Oxo-4-Phenylbutyl)-L-Leucine, with its hydrophobic phenylbutyl tail and hydrophilic leucine head, suggests it could have potential as a biosurfactant in various applications, from bioremediation to cosmetic formulations.
Selective Inhibition in Splicing: Some N-acyl-L-leucine derivatives, such as N-palmitoyl-l-leucine, have been identified as inhibitors of spliceosome assembly, a fundamental process in eukaryotic gene expression. nih.gov Future research could explore if N-(1-oxo-4-phenylbutyl)-L-leucine exhibits similar activity, which would make it a valuable tool for studying RNA splicing mechanisms.
The exploration of these non-pharmaceutical applications represents a significant and largely untapped area of research for N-(1-Oxo-4-Phenylbutyl)-L-Leucine and related compounds.
Q & A
Basic Research Questions
Q. How can L-Leucine, N-(1-oxo-4-phenylbutyl)- be synthesized and characterized for purity in academic settings?
- Methodological Answer : Synthesis typically involves coupling L-leucine with 1-oxo-4-phenylbutyl derivatives via peptide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Purification can be achieved via column chromatography, and purity should be confirmed using HPLC (High-Performance Liquid Chromatography) with UV detection. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups . Physical properties (e.g., melting point, density) should align with literature values, such as a predicted density of 1.068 g/cm³ and melting point range of 212–213°C .
Q. What analytical techniques are critical for distinguishing L-Leucine, N-(1-oxo-4-phenylbutyl)- from structurally similar derivatives?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns, particularly for distinguishing acylated or esterified variants. Infrared spectroscopy (IR) can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the phenylbutyl moiety, while chiral chromatography ensures enantiomeric purity .
Advanced Research Questions
Q. How does L-Leucine, N-(1-oxo-4-phenylbutyl)- interact with bacterial branched-chain amino acid biosynthesis pathways, such as IPMS (Isopropylmalate Synthase)?
- Methodological Answer : IPMS enzymes (e.g., in Mycobacterium tuberculosis) are regulated by L-leucine via non-competitive inhibition. To study this compound’s inhibitory role, perform kinetic assays with varying substrate (acetyl-CoA) and inhibitor concentrations. Monitor activity using stopped-flow spectrophotometry or isotopic labeling (e.g., ¹³C-leucine derivatives ). Structural analysis (cryo-EM or X-ray crystallography) can map binding sites, particularly at the dimer interface ~50 Å from the active site, as seen in other leucine derivatives .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) for L-Leucine, N-(1-oxo-4-phenylbutyl)-?
- Methodological Answer : Discrepancies may arise from solvent polarity or measurement techniques. For example, pKa values (predicted as 3.30 ± 0.10 ) can vary with ionic strength; validate using potentiometric titration in controlled buffers. Solubility profiles should be tested in aqueous/organic mixtures (e.g., DMSO-water gradients) via gravimetric analysis. Cross-reference databases like NIST Standard Reference Data and EPA/NIH spectral libraries for consistency.
Q. What strategies are recommended for designing isotope-labeled analogs of L-Leucine, N-(1-oxo-4-phenylbutyl)- to study metabolic incorporation?
- Methodological Answer : Incorporate stable isotopes (e.g., ²H, ¹³C, ¹⁵N) during synthesis. For example, [²H₁₀]-N-acetyl-L-leucine can guide protocols for deuterium labeling. Use LC-MS/MS to track isotopic enrichment in cellular uptake studies. Ensure labeling positions do not interfere with the compound’s reactivity (e.g., avoid deuteration near the amide bond). Metabolic flux analysis (MFA) in model organisms (e.g., E. coli) can quantify incorporation rates .
Data Analysis and Experimental Design
Q. How should researchers optimize enzyme inhibition assays for L-Leucine, N-(1-oxo-4-phenylbutyl)- to account for non-competitive binding kinetics?
- Methodological Answer : Design dose-response curves with inhibitor concentrations spanning 0.1–10× the estimated IC₅₀. Use a non-linear regression model (e.g., Hill equation) to calculate Ki values. Account for slow-onset inhibition by pre-incubating the enzyme with the compound before adding substrates. Compare with known V-type inhibitors (e.g., L-leucine in IPMS ) to validate mechanism.
Q. What computational tools are effective for predicting the binding affinity of L-Leucine, N-(1-oxo-4-phenylbutyl)- to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with proteins like IPMS. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of binding poses over time. Free-energy perturbation (FEP) calculations refine affinity predictions. Cross-validate with experimental data, such as SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Safety and Toxicity Considerations
Q. What toxicological profiles should be prioritized when handling L-Leucine, N-(1-oxo-4-phenylbutyl)- in laboratory settings?
- Methodological Answer : Acute toxicity data (e.g., rat oral TDLo = 31,850 mg/kg ) suggest low immediate risk, but chronic exposure studies are lacking. Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in mammalian cell lines. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from phenylbutyl groups. Monitor for allergic sensitization via patch testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
